Cas no 1806782-62-6 (6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde)

6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde
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- インチ: 1S/C7H4ClF2NO/c8-6-2-1-4(7(9)10)5(3-12)11-6/h1-3,7H
- InChIKey: FAVFSQDMPYPHLN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(F)F)C(C=O)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30
6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024523-250mg |
6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde |
1806782-62-6 | 97% | 250mg |
$652.80 | 2022-03-31 | |
Alichem | A023024523-500mg |
6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde |
1806782-62-6 | 97% | 500mg |
$940.80 | 2022-03-31 | |
Alichem | A023024523-1g |
6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde |
1806782-62-6 | 97% | 1g |
$1,730.40 | 2022-03-31 |
6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehydeに関する追加情報
Recent Advances in the Application of 6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS: 1806782-62-6) in Chemical Biology and Pharmaceutical Research
6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS: 1806782-62-6) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This compound, characterized by its pyridine core and functional aldehyde group, serves as a key building block for the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.
One of the most notable applications of 6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde is its role in the synthesis of small-molecule inhibitors targeting kinases and other enzymes involved in disease pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective kinase inhibitors for cancer therapy. The researchers utilized the aldehyde functionality to introduce diverse pharmacophores, resulting in compounds with improved binding affinity and selectivity.
In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemical research. A recent report in Pest Management Science highlighted its use as an intermediate in the synthesis of novel fungicides. The difluoromethyl group was found to enhance the bioactivity of the resulting compounds, providing effective control against a range of plant pathogens. This underscores the compound's dual utility in both human health and agricultural sciences.
From a synthetic chemistry perspective, 6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde offers several advantages. Its reactivity allows for facile derivatization, enabling the rapid generation of diverse compound libraries. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have further expanded its synthetic utility. These developments have been detailed in a 2024 review article in Advanced Synthesis & Catalysis, which emphasized the compound's role in streamlining drug discovery workflows.
Looking ahead, the continued exploration of 6-Chloro-3-(difluoromethyl)pyridine-2-carboxaldehyde is expected to yield new insights into its applications. Ongoing research is focused on optimizing its use in fragment-based drug design and covalent inhibitor development. With its unique combination of structural features and reactivity, this compound is poised to remain a valuable tool in chemical biology and pharmaceutical research for years to come.
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